

A Comparative Guide to PAR4 Inhibitors: tcY-NH2 TFA vs. BMS-986120

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	tcY-NH2 TFA	
Cat. No.:	B8118165	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct Protease-Activated Receptor 4 (PAR4) inhibitors: the peptide-based antagonist **tcY-NH2 TFA** and the small-molecule inhibitor BMS-986120. This document outlines their performance, supported by experimental data, and provides detailed methodologies for key assays.

Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor, is a key mediator of thrombin-induced platelet activation. Unlike PAR1, which elicits a rapid and transient response, PAR4 activation leads to a slower, more sustained signal crucial for the stabilization of thrombus formation.[1][2][3] This distinction makes PAR4 an attractive therapeutic target for antiplatelet therapies with a potentially lower bleeding risk compared to broader antiplatelet agents or PAR1 antagonists.[1][4] This guide compares **tcY-NH2 TFA**, a widely used research tool, and BMS-986120, a clinically evaluated compound, for their effectiveness in PAR4 inhibition.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for **tcY-NH2 TFA** and BMS-986120 based on available preclinical and clinical data. A significant potency difference is observed, with BMS-986120 demonstrating inhibitory activity at nanomolar concentrations, whereas **tcY-NH2 TFA** is effective in the micromolar range.

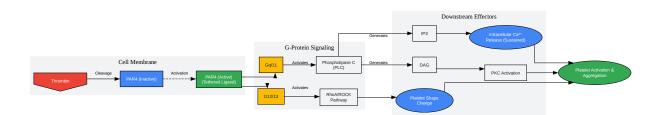


Feature	tcY-NH2 TFA	BMS-986120
Molecule Type	Peptide Antagonist[5][6]	Small Molecule Antagonist[7]
Mechanism	Selective PAR4 antagonist that blocks aggregation induced by PAR4 activating peptides and thrombin.[9]	First-in-class, oral, reversible, and highly selective PAR4 antagonist.[4][7]
Potency (IC50)	~95 µM (PAR4-AP-induced rat platelet aggregation)[5]	0.56 nM (PAR4-induced calcium mobilization in HEK293 cells)[7]9.5 nM (PAR4-AP-induced human platelet aggregation)[7]
Selectivity	Does not affect ADP-mediated aggregation.[9]	Does not inhibit platelet activation induced by PAR1-AP, ADP, or collagen.[4][7]
Clinical Status	Preclinical research tool.[5][10]	Phase 1 clinical trials completed; development discontinued but available for research.[1][11]
Administration	Injection (in vivo animal models).[5]	Oral (human clinical trials).[1]

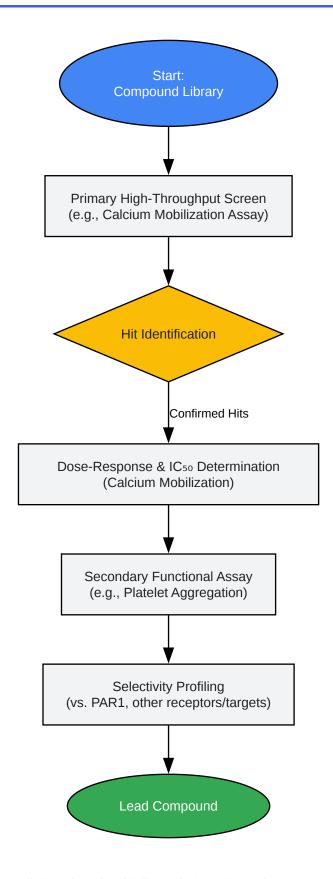
PAR4 Signaling Pathway

Activation of PAR4 by proteases like thrombin cleaves the receptor's N-terminus, exposing a new "tethered ligand" that binds to the receptor itself. This initiates downstream signaling primarily through Gq and G12/13 protein pathways. The Gq pathway activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently cause a sustained release of intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[12][13] The G12/13 pathway activates RhoA/ROCK signaling, which is crucial for platelet shape change.[13][14] These pathways converge to mediate platelet activation, aggregation, and procoagulant activity.[2][3]









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. alzdiscovery.org [alzdiscovery.org]
- 2. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy [mdpi.com]
- 9. Proteinase-activated receptor 4 (PAR4): activation and inhibition of rat platelet aggregation by PAR4-derived peptides PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. New oral protease-activated receptor 4 antagonist BMS-986120: tolerability, pharmacokinetics, pharmacodynamics, and gene variant effects in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New insights into protease-activated receptor 4 signaling pathways in the pathogenesis of inflammation and neuropathic pain: a literature review PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protease-activated receptor 4: from structure to function and back again PMC [pmc.ncbi.nlm.nih.gov]
- 14. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to PAR4 Inhibitors: tcY-NH2 TFA vs. BMS-986120]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8118165#tcy-nh2-tfa-compared-to-bms-986120-for-par4-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com